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molecular formula C28H38N2O2 B1243810 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one CAS No. 228418-79-9

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

Cat. No. B1243810
M. Wt: 434.6 g/mol
InChI Key: GXVHRYDXBSTHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946579B2

Procedure details

(+)-1-(2-methoxyphenyl)-4-[3-(cyclohexanecarbonyl)-3-(phenyl)butyl]piperazine (6.05 g, 13.9 mmol) was diluted with MTBE (120 mL) followed by addition of HCl (2.2 M solution in isopropanol, 6.3 mL, 13.9 mmol, prepared from 0.80 g of HCl gas in 10 mL of isopropanol). The mixture formed an oil/solid mixture which upon further stirring yielded a uniformly crystalline material. The mixture was suction-filtered and rinsed with MTBE to provide a white solid which was dried under vacuum at 45° C. (5.74 g, 96.2% ee).
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([C:25]([CH:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)=[O:26])([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH3:18])[CH2:11][CH2:10]1.[ClH:33]>CC(OC)(C)C>[ClH:33].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]([C:25]([CH:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)=[O:26])([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH3:18])[CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC(C)(C1=CC=CC=C1)C(=O)C1CCCCC1
Name
Quantity
120 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
upon further stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture formed an oil/solid mixture which
CUSTOM
Type
CUSTOM
Details
yielded a uniformly crystalline material
FILTRATION
Type
FILTRATION
Details
The mixture was suction-filtered
WASH
Type
WASH
Details
rinsed with MTBE
CUSTOM
Type
CUSTOM
Details
to provide a white solid which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum at 45° C. (5.74 g, 96.2% ee)

Outcomes

Product
Name
Type
Smiles
Cl.COC1=C(C=CC=C1)N1CCN(CC1)CCC(C)(C1=CC=CC=C1)C(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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